

Characterization of conjugates formed with next-generation maleimides

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Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)-1*H*-pyrrole-2,5-dione

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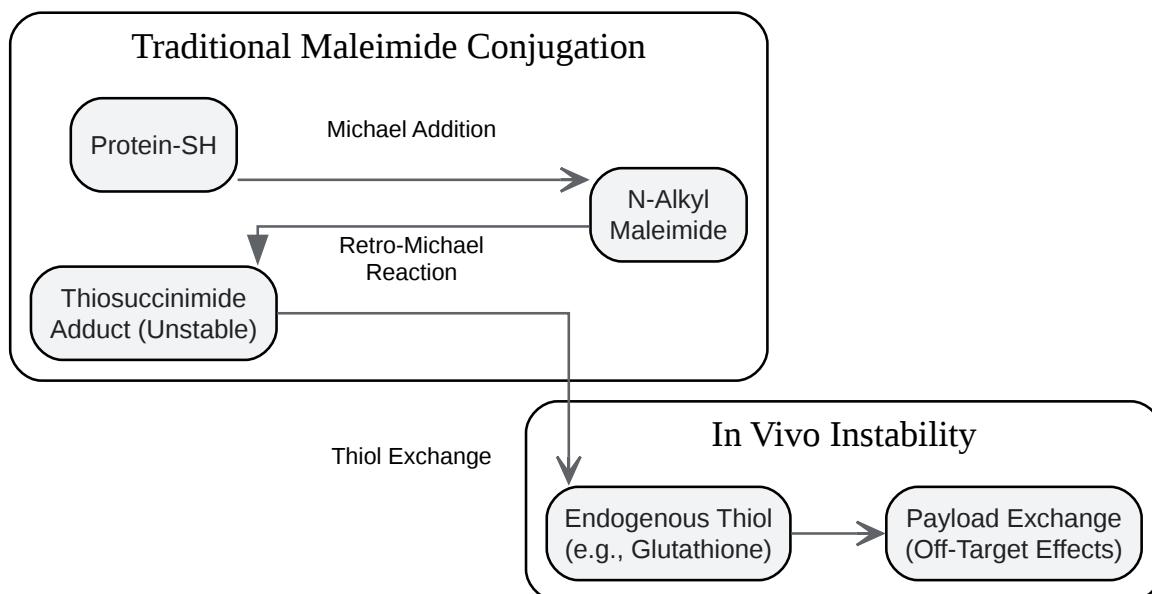
Next-Generation Maleimides Forge a New Era of Stable Bioconjugates

For researchers, scientists, and drug development professionals, the quest for stable and homogeneous bioconjugates is paramount. While traditional maleimide chemistry has been a cornerstone of bioconjugation, the inherent instability of the resulting thioether bond has long been a critical limitation. The emergence of next-generation maleimides is addressing this challenge head-on, offering enhanced stability and paving the way for more robust and effective therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).

The primary drawback of conventional N-alkyl maleimides lies in the reversibility of the thiol-maleimide linkage.^[1] This bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to deconjugation of the payload.^{[1][2]} This premature release of therapeutic agents can result in off-target toxicity and diminished efficacy.^[3] Next-generation maleimides have been engineered to overcome this instability through various innovative chemical strategies, leading to more durable and reliable bioconjugates.^[1]

Unveiling the Instability of Traditional Maleimide Conjugates

The instability of the thiosuccinimide linkage formed from traditional maleimides is a significant concern in drug development. The reversible nature of the Michael addition can lead to payload exchange with other thiol-containing molecules in vivo, such as albumin.^[4] This not only reduces the concentration of the targeted therapeutic but can also lead to unintended systemic toxicity.^[3]



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Instability of traditional maleimide-thiol conjugates.

Next-Generation Maleimides: A Leap in Stability and Homogeneity

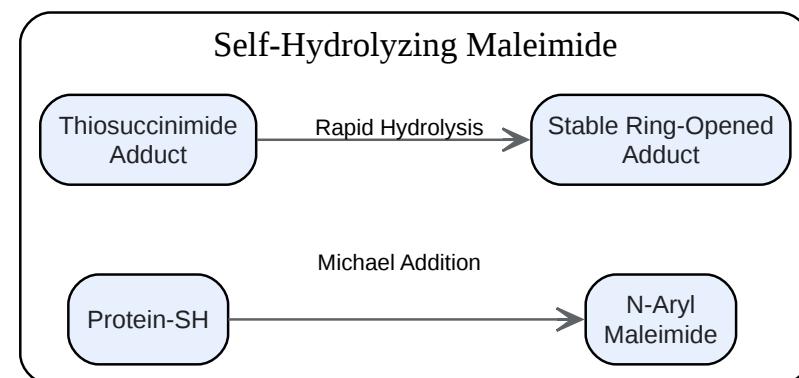
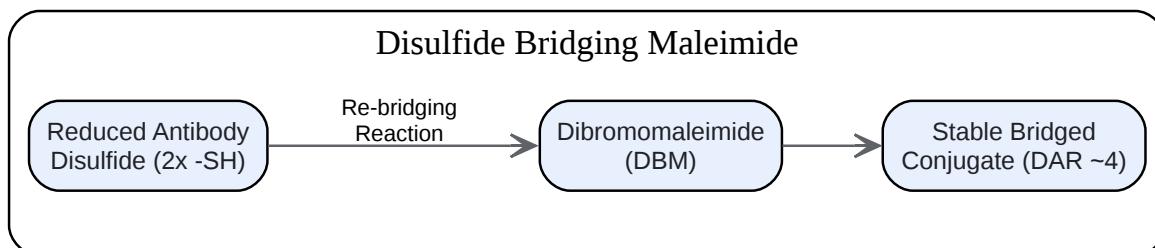
To counteract the shortcomings of their predecessors, next-generation maleimides employ several strategies to create more stable bioconjugates. These advanced reagents are designed to either accelerate the hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure or to bridge disulfide bonds, thereby enhancing both stability and site-specificity.^{[3][5]}

Key advancements in next-generation maleimide technology include:

- **Self-Hydrolyzing Maleimides:** These maleimides are engineered with functionalities that promote rapid intramolecular hydrolysis of the thiosuccinimide ring immediately after

conjugation.[6] This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[3][6] N-aryl maleimides, for instance, exhibit accelerated hydrolysis, effectively locking the conjugate in a stable form.[1]

- Bridging Maleimides: A significant innovation for antibody conjugation is the development of maleimides that can bridge the two sulfur atoms of a reduced disulfide bond.[7] Reagents like dibromomaleimides (DBM) and dithiomaleimides (DTM) react with both thiols of a reduced interchain disulfide bond in antibodies, re-forming a covalent bridge and attaching the payload in a site-specific manner.[8][9] This approach not only enhances stability but also leads to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[5][10]



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